1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine
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Overview
Description
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a combination of a piperidine ring, a thiophene ring, and an oxadiazole ring, along with a dihydrobenzo dioxin moiety. The presence of these diverse functional groups makes this compound a versatile candidate for various chemical reactions and applications.
Scientific Research Applications
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
Target of Action
The primary target of this compound is related to the immune system, as it has been described as an immunomodulator . .
Mode of Action
The exact mode of action of this compound is not clearly defined in the available literature. As an immunomodulator, it likely interacts with components of the immune system to alter its response. This could involve binding to specific receptors or enzymes, modulating their activity, and thus influencing the immune response .
Biochemical Pathways
Given its role as an immunomodulator, it may influence pathways related to immune response, such as cytokine production or cell signaling .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its target site after administration .
Result of Action
As an immunomodulator, it could potentially alter the behavior of immune cells, influencing the body’s immune response .
Future Directions
The compound and its compositions are used in pharmaceutical compositions that are useful for the treatment of various diseases, including cancer and infectious diseases . This suggests that future research may focus on further exploring its therapeutic potential and optimizing its properties for these applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Dihydrobenzo Dioxin Moiety: This step involves the sulfonylation of the piperidine ring with 2,3-dihydrobenzo[b][1,4]dioxin-6-yl sulfonyl chloride.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction with thiophene-3-carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated derivatives, substituted piperidines, and thiophenes
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone
- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol
- N-((1R,2R)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)nonanamide
Uniqueness
The uniqueness of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-3-yl]-5-thiophen-3-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c23-29(24,15-3-4-16-17(10-15)26-8-7-25-16)22-6-1-2-13(11-22)18-20-21-19(27-18)14-5-9-28-12-14/h3-5,9-10,12-13H,1-2,6-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKCNDMXUXPDCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=NN=C(O4)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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